molecular formula C18H32O16 B1165370 GD2 Ganglioside sugar-β-NAc-Propargyl

GD2 Ganglioside sugar-β-NAc-Propargyl

Número de catálogo: B1165370
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GD2 Ganglioside sugar-β-NAc-Propargyl, also known as this compound, is a useful research compound. Its molecular formula is C18H32O16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Monoclonal Antibodies Targeting GD2

Monoclonal antibodies targeting GD2 have been developed and approved for treating high-risk neuroblastoma. These antibodies exploit the unique expression pattern of GD2 on cancer cells while sparing normal tissues, thus minimizing side effects. The binding mechanism involves an intricate network of hydrogen bonds between the antibody and the ganglioside, which can be further enhanced through structural modifications .

Case Study: Chimeric Antibody ch14.18

The chimeric antibody ch14.18 has shown promising results in clinical trials for neuroblastoma treatment. Its efficacy is attributed to its ability to induce immune responses against GD2-expressing tumor cells, leading to improved survival rates among patients .

Peptide Mimics and Vaccination Strategies

To enhance the immunogenicity of GD2, researchers are exploring peptide mimetics that can elicit immune responses similar to those generated by the native ganglioside. These peptides are designed to mimic the binding interactions between GD2 and its specific antibodies. Preclinical studies have demonstrated that these peptide-based vaccines can induce protective immune responses against tumors expressing GD2 .

Chemoenzymatic Synthesis

Recent advancements in chemoenzymatic synthesis techniques have enabled the production of complex gangliosides, including GD2 derivatives. This approach combines chemical synthesis with enzymatic catalysis to streamline the creation of glycosphingolipid analogs . Such methods facilitate the development of new therapeutic agents that can be used in conjunction with existing monoclonal antibodies.

Clinical Trials

Numerous clinical trials are currently investigating the efficacy of GD2-targeted therapies across various cancer types. The outcomes from these studies will provide critical insights into optimal dosing regimens, combination therapies, and patient selection criteria.

Propiedades

Fórmula molecular

C18H32O16

Sinónimos

GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.